molecular formula C13H15NO4 B5828048 ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate CAS No. 66866-41-9

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B5828048
CAS No.: 66866-41-9
M. Wt: 249.26 g/mol
InChI Key: HSJFLHDXGPQXBX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of ethyl acetoacetate and subsequent functional group modifications to introduce the ethoxy and hydroxy groups .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield an aldehyde or ketone, while reduction of the carboxylate group would produce an alcohol .

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific pathways involved in cell signaling, apoptosis, or inflammation .

Comparison with Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound is structurally similar but has a methyl group instead of an ethoxy group.

    Ethyl 2-methylindole-3-carboxylate: Another similar compound, differing by the presence of a methyl group at the 2-position.

Uniqueness: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is unique due to the presence of both ethoxy and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for further research .

Biological Activity

Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core, which is a well-known scaffold in pharmacology. Its structure can be represented as follows:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

This compound includes an ethoxy group, a hydroxy group, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as 5-lipoxygenase (5-LO), which is involved in the biosynthesis of pro-inflammatory leukotrienes. This inhibition suggests potential anti-inflammatory properties .
  • Receptor Modulation : The compound may modulate the activity of specific receptors and signaling pathways involved in cell proliferation and apoptosis, similar to other indole derivatives .

Antioxidant Properties

Research indicates that derivatives of indole compounds exhibit significant antioxidant activity. This compound may share these properties, contributing to neuroprotective effects against oxidative stress .

Anti-inflammatory Activity

The inhibition of 5-lipoxygenase suggests that this compound could be explored for its anti-inflammatory effects. In vitro studies have shown that related indole derivatives can suppress inflammatory responses in various cell lines .

Anticancer Potential

Indole derivatives are frequently studied for their anticancer properties. This compound could potentially inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other indole derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-Hydroxy-Indole-3-CarboxylateHydroxy group at position 5Inhibits 5-lipoxygenase
Ethyl 2-Methylindole-3-CarboxylateMethyl group at position 2Anticancer activity
Ethyl 2-Ethoxy-5-Hydroxy-Indole-3-CarboxylateEthoxy and hydroxy groups presentPotential anti-inflammatory and antioxidant effects

Case Studies and Research Findings

  • Neuroprotection : A study demonstrated that indole derivatives with hydroxyl substitutions exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also provide similar protective benefits .
  • Inflammation Models : In vitro assays indicated that compounds structurally similar to this compound effectively reduced inflammatory markers in cell models stimulated with pro-inflammatory cytokines .
  • Anticancer Activity : Research on related indoles showed significant cytotoxicity against various cancer cell lines, indicating the potential for this compound to act as an anticancer agent through mechanisms such as ROS generation and apoptosis induction .

Properties

IUPAC Name

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-12-11(13(16)18-4-2)9-7-8(15)5-6-10(9)14-12/h5-7,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFLHDXGPQXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354974
Record name ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-41-9
Record name ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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